molecular formula C7H7ClN2 B1424990 3-Chloro-6-cyclopropylpyridazine CAS No. 1046816-38-9

3-Chloro-6-cyclopropylpyridazine

Cat. No.: B1424990
CAS No.: 1046816-38-9
M. Wt: 154.6 g/mol
InChI Key: ACJSHZDZIPOAFQ-UHFFFAOYSA-N
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Description

3-Chloro-6-cyclopropylpyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the sixth position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-6-cyclopropylpyridazine involves the reaction of 3,6-dichloropyridazine with cyclopropylamine. The reaction typically takes place in an organic solvent such as acetonitrile, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

Comparison with Similar Compounds

3-Chloro-6-cyclopropylpyridazine can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJSHZDZIPOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680476
Record name 3-Chloro-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-38-9
Record name 3-Chloro-6-cyclopropylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-cyclopropylpyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-cyclopropylpyridazin-3-ol (182 mg, 1.3 mmol) in POCl3 (15 mL) was refluxed for 1 hour, and concentrated. The residue was treated with ethyl acetate (60 mL) and sat. NaHCO3 aqueous solution (10 mL) at 0° C. The organic layer was dried over Na2SO4 and concentrated to afford 3-chloro-6-cyclopropylpyridazine (185 mg, 89%). 1H NMR (400 MHz, CD3OD): δ1.11 (m, 2H), 1.20 (m, 2H), 2.25 (m, 1H), 7.52 (d, 1H), 7.67 (d, 1H).
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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